

InChI key and molecular formula of 1piperonylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Piperonylpiperazine	
Cat. No.:	B118981	Get Quote

Technical Dossier: 1-Piperonylpiperazine

An In-depth Guide for Researchers and Drug Development Professionals

Core Chemical Identifiers and Properties

1-Piperonylpiperazine, also known as 1-(3,4-methylenedioxybenzyl)piperazine, is a synthetic compound belonging to the piperazine chemical class. It is recognized for its role as a precursor in the synthesis of various pharmaceuticals and its potential applications in neuropharmacology. This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance.

The fundamental chemical identifiers for **1-piperonylpiperazine** are summarized below, providing a cornerstone for its scientific characterization.



Identifier	Value	Reference
Molecular Formula	C12H16N2O2	[1][2][3][4]
InChI Key	NBOOZXVYXHATOW- UHFFFAOYSA-N	[1][2]
CAS Number	32231-06-4	[1][2][3][4]
Molecular Weight	220.27 g/mol	[2][3][4]
IUPAC Name	1-(1,3-benzodioxol-5- ylmethyl)piperazine	[2]

A summary of its key physical and chemical properties is presented in the following table, offering a glance at its behavior under various conditions.

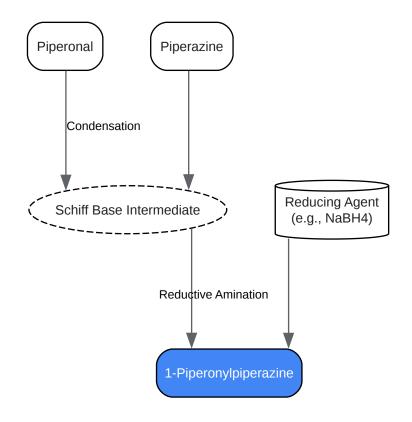
Property	Value	Reference
Melting Point	36-40 °C (lit.)	
Boiling Point	147-149 °C at 2 mmHg (lit.)	[3]
Appearance	White to off-white crystalline solid	[1]
Purity	≥ 97%	[3]

Synthesis and Experimental Protocols

The synthesis of **1-piperonylpiperazine** is a critical process for its application in research and development. A generalized synthetic workflow is outlined below.

Diagram: Synthetic Pathway of 1-Piperonylpiperazine





Click to download full resolution via product page

Caption: Generalized synthetic route to 1-piperonylpiperazine.

Experimental Protocol: Reductive Amination Synthesis

This protocol describes a common laboratory-scale synthesis of **1-piperonylpiperazine** from piperonal and piperazine via reductive amination.

Materials:

- Piperonal (1,3-benzodioxole-5-carbaldehyde)
- Piperazine
- Methanol
- Sodium borohydride (NaBH₄)
- Dichloromethane (DCM)

Foundational & Exploratory





- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve piperonal (1 equivalent) in methanol. Add piperazine (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the Schiff base intermediate.
- Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
- Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: To the remaining aqueous layer, add dichloromethane and a saturated solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **1-piperonylpiperazine** can be further purified by column chromatography or recrystallization to yield a white to off-white solid.



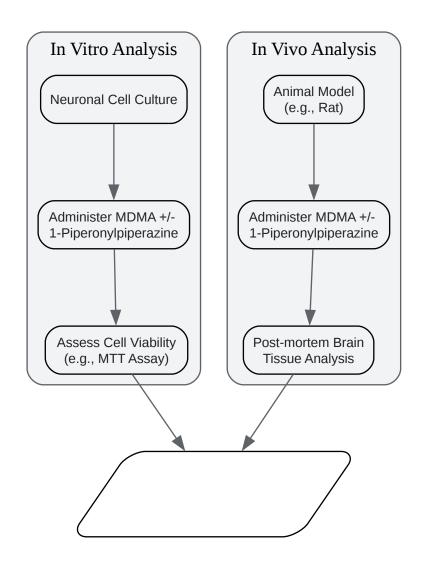
Biological Significance and Applications

1-Piperonylpiperazine serves as a versatile building block in medicinal chemistry and has been investigated for its own biological activities. It is a known metabolite of several psychoactive compounds and has been studied for its potential to modulate their effects.

Modulation of MDMA-Induced Neurotoxicity

Research has indicated that **1-piperonylpiperazine** may play a role in the neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA). The proposed mechanism involves its interaction with neurotransmitter systems.

Diagram: Investigational Workflow for Neurotoxicity Studies





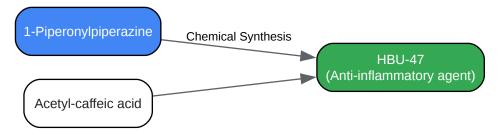
Click to download full resolution via product page

Caption: Workflow for studying the effects of **1-piperonylpiperazine**.

Precursor for Anti-Inflammatory Agents

1-Piperonylpiperazine has been utilized in the synthesis of novel anti-inflammatory compounds. For instance, it was used to synthesize acetyl-caffeic acid-**1-piperonylpiperazine** (HBU-47), which has shown potential in inhibiting inflammation.

Diagram: Role in Anti-Inflammatory Drug Synthesis



Click to download full resolution via product page

Caption: Synthesis of HBU-47 from **1-piperonylpiperazine**.

Conclusion

1-Piperonylpiperazine is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its well-defined chemical properties and versatile synthetic utility make it a valuable precursor for the development of novel therapeutic agents. Further research into its biological activities and mechanisms of action will continue to elucidate its potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. CAS 32231-06-4: 1-Piperonylpiperazine | CymitQuimica [cymitquimica.com]
- 2. 1-Piperonylpiperazine | C12H16N2O2 | CID 94426 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [InChI key and molecular formula of 1-piperonylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118981#inchi-key-and-molecular-formula-of-1-piperonylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com